molecular formula C24H16N4O6 B11273246 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11273246
M. Wt: 456.4 g/mol
InChI Key: MTCBYCFCCMCICQ-UHFFFAOYSA-N
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Description

7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, including the formation of the benzodioxole, oxadiazole, and tetrahydroquinazoline moieties. Common synthetic routes may include:

    Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Oxadiazole Synthesis: The oxadiazole ring can be formed via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Tetrahydroquinazoline Formation: This step may involve the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying various biochemical pathways. Its potential interactions with enzymes or receptors make it a valuable tool for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

The uniqueness of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, from drug development to materials science.

Properties

Molecular Formula

C24H16N4O6

Molecular Weight

456.4 g/mol

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16N4O6/c1-31-16-4-2-3-15(11-16)28-23(29)17-7-5-14(9-18(17)25-24(28)30)22-26-21(27-34-22)13-6-8-19-20(10-13)33-12-32-19/h2-11H,12H2,1H3,(H,25,30)

InChI Key

MTCBYCFCCMCICQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

Origin of Product

United States

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